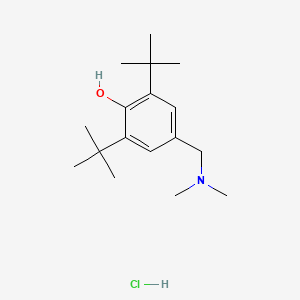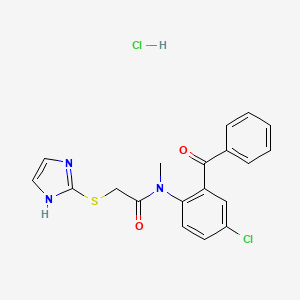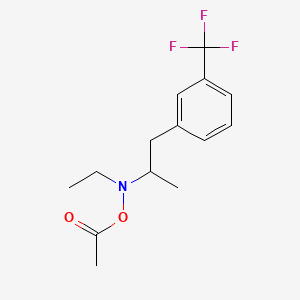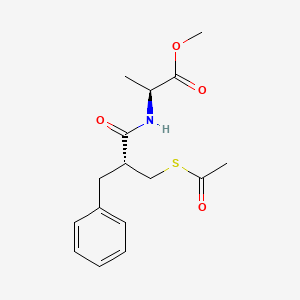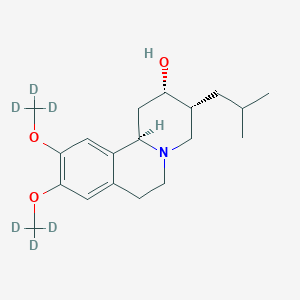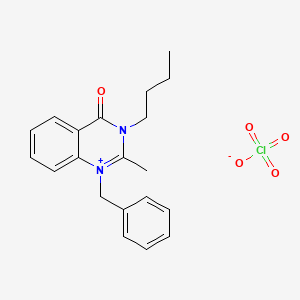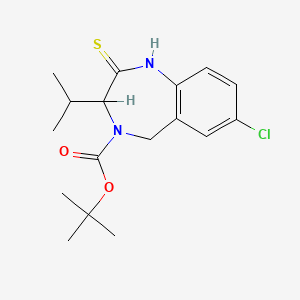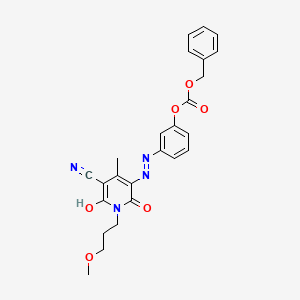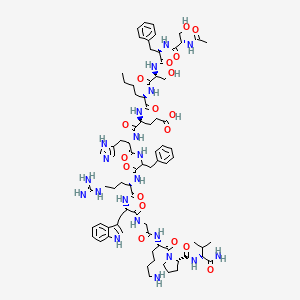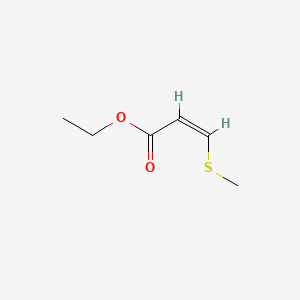
Ethyl 3-(methylthio)-(Z)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(methylthio)-(Z)-2-propenoate is an organic compound with the molecular formula C6H10O2S. It is a derivative of propenoic acid, characterized by the presence of an ethyl ester group and a methylthio substituent at the third carbon of the propenoate chain. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : One common method for synthesizing Ethyl 3-(methylthio)-(Z)-2-propenoate involves the esterification of 3-(methylthio)propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Michael Addition: : Another synthetic route involves the Michael addition of methylthiol to ethyl acrylate. This reaction is catalyzed by a base such as sodium methoxide and is conducted under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions, such as temperature and pressure, ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Ethyl 3-(methylthio)-(Z)-2-propenoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols, often in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: Amides, other esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(methylthio)-(Z)-2-propenoate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and heterocycles.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine: : Research is ongoing into its potential use as a precursor for pharmaceuticals, particularly those targeting sulfur-related metabolic pathways.
-
Industry: : It is used in the flavor and fragrance industry due to its distinctive odor, and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which Ethyl 3-(methylthio)-(Z)-2-propenoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and proteins through its sulfur atom, forming covalent bonds or undergoing redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester group and the electron-donating effects of the methylthio group, which modulate its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(methylthio)-(Z)-2-propenoate can be compared with other similar compounds such as:
-
Ethyl 3-(methylthio)propanoate: : Lacks the double bond present in this compound, resulting in different reactivity and applications.
-
Mthis compound: : Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
-
Ethyl 3-(ethylthio)-(Z)-2-propenoate: : Contains an ethylthio group instead of a methylthio group, leading to variations in steric and electronic effects.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
136115-66-7 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
ethyl (Z)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3/b5-4- |
InChI-Schlüssel |
DNNJFSSUXIAKAI-PLNGDYQASA-N |
Isomerische SMILES |
CCOC(=O)/C=C\SC |
Kanonische SMILES |
CCOC(=O)C=CSC |
Dichte |
1.081-1.090 |
Physikalische Beschreibung |
Clear colourless liquid; Acrid sweet onion-like aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


